

# A Comprehensive Technical Guide to 1- Phenylcyclopropanecarboxylic Acid (CAS 6120- 95-2)

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## Compound of Interest

**Compound Name:** 1-Phenylcyclopropanecarboxylic acid

**Cat. No.:** B041972

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## Abstract

**1-Phenylcyclopropanecarboxylic acid**, identified by CAS number 6120-95-2, is a valuable chemical intermediate with a unique structural motif that has garnered significant interest in the field of medicinal chemistry and drug development. Its rigid cyclopropane ring fused with a phenyl group provides a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of **1-phenylcyclopropanecarboxylic acid**, including its physicochemical properties, synthesis protocols, spectral data, and its burgeoning applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors for oncology and as ligands for sigma-1 receptors.

## Physicochemical Properties

**1-Phenylcyclopropanecarboxylic acid** is a solid at room temperature with a melting point in the range of 85-87 °C.[1][2] Its molecular formula is C<sub>10</sub>H<sub>10</sub>O<sub>2</sub>, corresponding to a molecular weight of approximately 162.19 g/mol .[1][3]

Property	Value	Source(s)
CAS Number	6120-95-2	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	162.19 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	85-87 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	IWWCCCNVRNHTGLV- UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	OC(=O)C1(CC1)c2ccccc2	<a href="#">[1]</a>

## Synthesis

A common and effective method for the synthesis of **1-phenylcyclopropanecarboxylic acid** involves a two-step process starting from phenylacetonitrile. This process includes the alkylation of phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile group to the carboxylic acid.

## Experimental Protocol: Synthesis of 1-Phenylcyclopropanecarboxylic Acid

### Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the  $\alpha$ -alkylation of a 2-phenyl acetonitrile derivative with 1,2-dibromoethane.

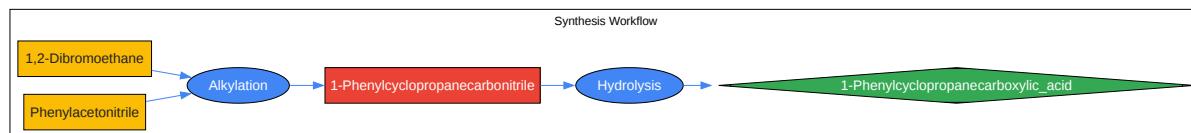
- Reagents: Substituted 2-phenyl acetonitrile, 1,2-dibromoethane, Sodium Hydroxide (NaOH), Water.
- Procedure:
  - In a reaction vessel, combine the substituted 2-phenyl acetonitrile with 1,2-dibromoethane.
  - Add an aqueous solution of sodium hydroxide to the mixture. The use of NaOH in water has been shown to give good yields.[\[5\]](#)

- The reaction is typically stirred at a controlled temperature (e.g., 60 °C) to facilitate the cyclopropanation reaction.[6]
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).[5]
- Upon completion, the product, 1-phenylcyclopropanecarbonitrile, is isolated through standard workup procedures, which may include extraction and purification.

### Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to **1-Phenylcyclopropanecarboxylic Acid**

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid.

- Reagents: 1-Phenylcyclopropanecarbonitrile, Concentrated Hydrochloric Acid (HCl).
- Procedure:
  - Treat the 1-phenylcyclopropanecarbonitrile intermediate with concentrated hydrochloric acid.[6]
  - Heat the reaction mixture to facilitate the hydrolysis.
  - After the reaction is complete, the desired product, **1-phenylcyclopropanecarboxylic acid**, is isolated. This may involve cooling the solution to induce crystallization, followed by filtration and drying.



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Caption: General workflow for the synthesis of **1-Phenylcyclopropanecarboxylic acid**.

## Spectral Data

The structural features of **1-phenylcyclopropanecarboxylic acid** give rise to characteristic signals in various spectroscopic analyses.

- $^{13}\text{C}$  NMR: The carboxyl carbon typically appears in the downfield region of the spectrum.
- $^1\text{H}$  NMR: The protons on the phenyl ring and the cyclopropane ring will have distinct chemical shifts. The acidic proton of the carboxyl group is also a key feature. A reported  $^1\text{H}$  NMR spectrum in  $\text{CDCl}_3$  shows a multiplet at 7.3 ppm for the 5 aromatic protons, and two quartets at 1.66 and 1.26 ppm for the 4 cyclopropane protons.[\[5\]](#)
- FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid and a strong C=O stretch.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition, with a calculated m/z for  $[\text{C}_{10}\text{H}_{10}\text{O}_2]^+$  of 162.19.  
[\[5\]](#)

## Applications in Drug Development

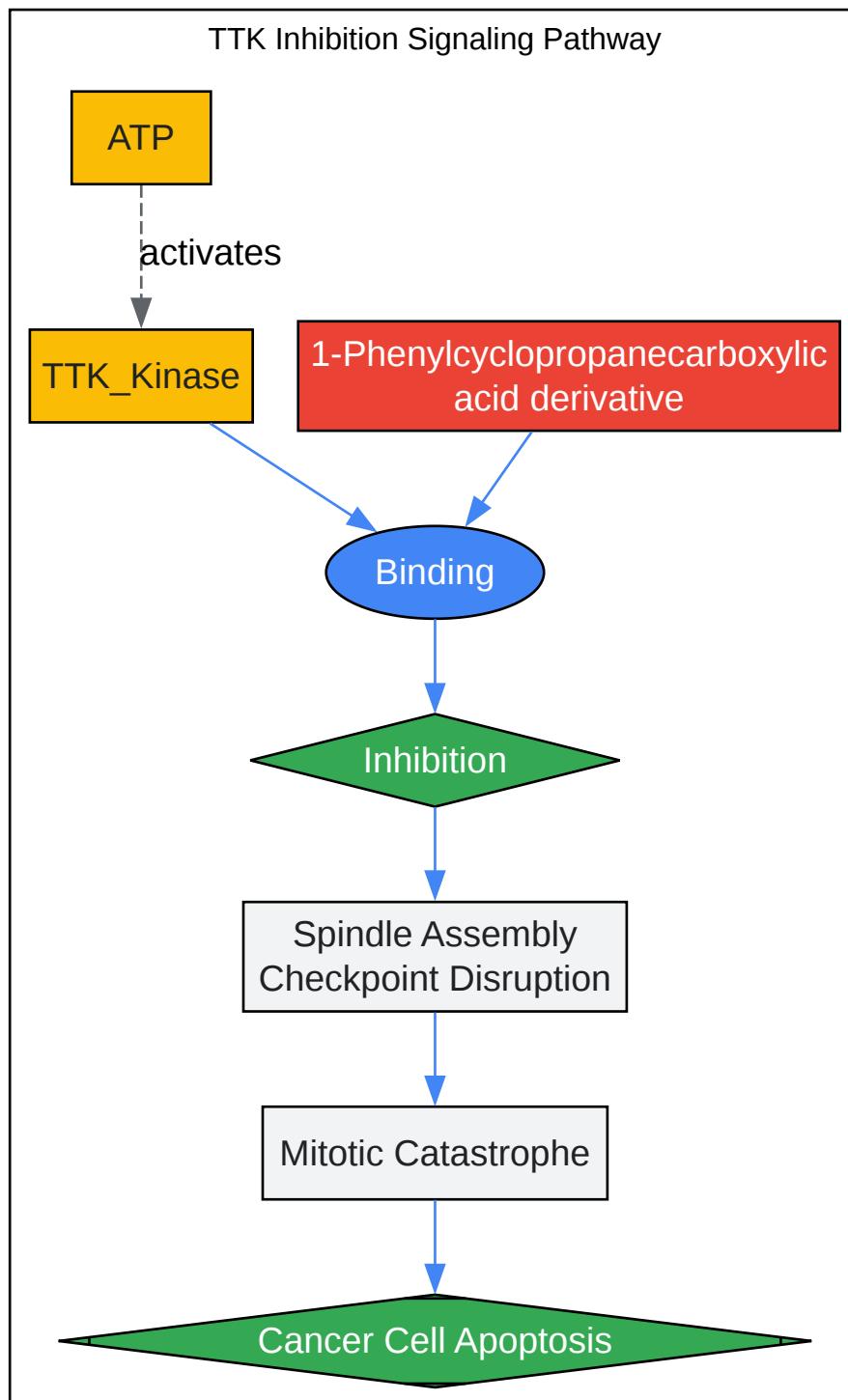
The rigid scaffold of **1-phenylcyclopropanecarboxylic acid** and its derivatives has made it a privileged structure in the design of bioactive molecules, particularly in the areas of oncology and neuroscience.

### TTK Kinase Inhibitors for Cancer Therapy

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[\[1\]](#)[\[7\]](#) In many cancer cells, TTK is overexpressed, making it an attractive therapeutic target.[\[7\]](#)[\[8\]](#)

Derivatives of **1-phenylcyclopropanecarboxylic acid** have been instrumental in the development of potent and selective TTK inhibitors. These inhibitors typically bind to the ATP-

binding pocket of the TTK enzyme, blocking its kinase activity.[1][4][9] This inhibition disrupts the SAC, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[1]



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Caption: Mechanism of TTK inhibition by **1-phenylcyclopropanecarboxylic acid** derivatives.

## Sigma-1 Receptor Ligands

Derivatives of **1-phenylcyclopropanecarboxylic acid** have also been investigated as ligands for the sigma-1 receptor, a unique intracellular chaperone protein.[2][10] Sigma-1 receptor ligands have shown potential in the treatment of a variety of central nervous system disorders. These compounds are being explored for their potential as antitussive (anti-cough), anticonvulsant, and anti-ischemic agents.[2] The interaction of these ligands with the sigma-1 receptor can modulate various downstream signaling pathways, offering therapeutic benefits.

## Biological Activity Data

The biological activity of derivatives of **1-phenylcyclopropanecarboxylic acid** is a subject of ongoing research. The following table summarizes some of the reported activities.

Compound Type	Target	Biological Activity	Reported Potency	Source(s)
1- Phenylcycloprop ane carboxamide derivatives	TTK Kinase	Inhibition of cancer cell proliferation	-	[5]
Carboxamide substituted 3- (1H-indazol-3- yl)benzenesulfon amides	TTK Kinase	Potent TTK inhibition	$IC_{50} < 10 \text{ nM}$	[11]
1- Phenylcycloalkan ecarboxylic acid derivatives	Sigma-1 Receptor	Selective binding	High affinity	[2]

## Conclusion

**1-Phenylcyclopropanecarboxylic acid** is a versatile building block in medicinal chemistry, offering a rigid and tunable scaffold for the development of novel therapeutics. Its derivatives have demonstrated significant potential as inhibitors of TTK kinase for cancer treatment and as ligands for the sigma-1 receptor, highlighting the broad therapeutic applicability of this chemical moiety. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates.

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